m-PEG12-アミン

説明

M-PEG12-amine is a PEG-based PROTAC linker and a non-cleavable 12 unit PEG ADC linker . It is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) .

Synthesis Analysis

M-PEG12-amine is a PEG-based PROTAC linker that can be applied in the synthesis of PROTACs . It is also a non-cleavable 12-unit PEG ADC linker applied in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis

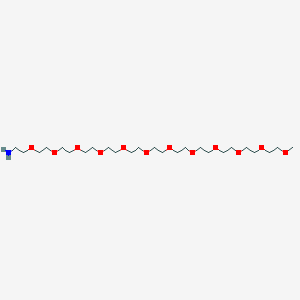

The molecular formula of m-PEG12-amine is C25H53NO12 . Its molecular weight is 559.7 g/mol . The InChI string representation of its structure isInChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 . The canonical SMILES representation is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN . Chemical Reactions Analysis

M-PEG12-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 12 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Physical And Chemical Properties Analysis

The molecular weight of m-PEG12-amine is 559.7 g/mol . It has a molecular formula of C25H53NO12 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 13 . It has a rotatable bond count of 35 . Its exact mass is 559.35677613 g/mol and its monoisotopic mass is 559.35677613 g/mol . Its topological polar surface area is 137 Ų .科学的研究の応用

タンパク質コンジュゲーション

m-PEG12-アミンは、アミン-アミンまたはアミン-スルフィドリル架橋を介したタンパク質コンジュゲーションのための多機能架橋剤として使用されます {svg_1}. これは、12ユニットのポリエチレングリコール(PEG)基と還元可能な(開裂可能な)ジスルフィド結合を含んでいます {svg_2}. これにより、安定ながらも開裂可能な結合が形成され、さまざまなタンパク質コンジュゲーションアプリケーションに役立ちます {svg_3}.

溶解性の向上

タンパク質やその他の生体分子へのm-PEG12-アミンの付着は、凝集を減らし、溶解性を高めることができます {svg_4}. これは、溶解性が低いタンパク質やペプチドの研究に特に役立ちます {svg_5}.

プロテアーゼからの保護

m-PEG12-アミンは、タンパク質をプロテアーゼから保護することができます {svg_6}. これは、分解されやすいタンパク質の研究において貴重なツールとなります {svg_7}.

不活性質量の添加

m-PEG12-アミンは、タンパク質、免疫原、薬物化合物、プローブに不活性質量を追加するために使用できます {svg_8}. これは、薬物送達やイメージングを含むさまざまな研究アプリケーションに役立ちます {svg_9}.

タンパク質のPEG化

m-PEG12-アミンは、タンパク質のPEG化に使用されます {svg_10}. PEG化は、PEG鎖を分子に付着させるプロセスであり、溶解性や安定性などの特性を向上させることができます {svg_11}.

架橋剤

m-PEG12-アミンは、架橋剤の生成に使用されます {svg_12}. これらの試薬は、2つの分子を互いに結合させるために使用でき、さまざまな研究アプリケーションに役立ちます {svg_13}.

スペーサーアーム

m-PEG12-アミンは、スペーサーアームとして機能し、最大54.1オングストロームの距離で、第一級アミンとスルフィドリル標的を接続します {svg_14}. これは、2つの分子間に特定の距離が必要な実験に特に役立ちます {svg_15}.

バイオアベイラビリティの向上

m-PEG12-アミンを使用したPEG化プロセスは、治療用タンパク質やペプチドのバイオアベイラビリティを向上させることができます {svg_16}. これにより、体内におけるこれらの治療薬の有効性を向上させることができます {svg_17}.

作用機序

Target of Action

m-PEG12-amine is a PEG-based PROTAC linker . It is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of m-PEG12-amine are the E3 ubiquitin ligase and the target protein of the PROTAC .

Mode of Action

m-PEG12-amine, as a PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . When the PROTAC binds to both the target protein and the E3 ligase, it triggers the ubiquitin-proteasome system within cells to degrade the target protein . This provides a mechanism for targeted protein degradation.

Biochemical Pathways

The biochemical pathway primarily affected by m-PEG12-amine is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By triggering this system, m-PEG12-amine facilitates the degradation of specific target proteins .

Pharmacokinetics

Pegylation, the process of attaching peg chains to molecules, generally improves the stability of the modified protein, protects it from proteolytic digestion, increases its half-life, and improves its solubility . These properties likely impact the bioavailability of m-PEG12-amine.

Result of Action

The molecular effect of m-PEG12-amine is the degradation of the target protein . On a cellular level, this can lead to a decrease in the function of the target protein, depending on its role within the cell .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

m-PEG12-amine plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs. As a PEG-based linker, it interacts with various enzymes, proteins, and other biomolecules to facilitate the conjugation process. For instance, m-PEG12-amine can interact with E3 ubiquitin ligases in PROTACs, enabling the targeted degradation of specific proteins . Additionally, it can form stable covalent bonds with antibodies in ADCs, enhancing their therapeutic efficacy .

Cellular Effects

m-PEG12-amine influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In ADCs, m-PEG12-amine helps deliver cytotoxic drugs to cancer cells, leading to cell death and inhibition of tumor growth . In PROTACs, it facilitates the degradation of target proteins, thereby affecting cell signaling pathways and gene expression . These interactions can result in altered cellular metabolism and function, depending on the specific target and context.

Molecular Mechanism

The molecular mechanism of m-PEG12-amine involves its ability to form stable covalent bonds with biomolecules, such as antibodies and proteins. In ADCs, m-PEG12-amine acts as a linker that connects the antibody to the cytotoxic drug, ensuring targeted delivery to cancer cells . In PROTACs, it links the target protein to the E3 ubiquitin ligase, promoting the ubiquitination and subsequent degradation of the target protein . These interactions are crucial for the therapeutic efficacy of ADCs and PROTACs.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG12-amine can vary over time. The stability and degradation of m-PEG12-amine are important factors that influence its long-term effects on cellular function. Studies have shown that m-PEG12-amine is relatively stable under recommended storage conditions, with minimal degradation over time . Long-term exposure to m-PEG12-amine in in vitro or in vivo studies may result in changes in cellular function, depending on the specific context and experimental conditions.

Dosage Effects in Animal Models

The effects of m-PEG12-amine can vary with different dosages in animal models. At lower doses, m-PEG12-amine may exhibit minimal toxicity and adverse effects, while higher doses may result in toxic effects and potential damage to tissues . It is important to determine the optimal dosage for therapeutic applications to minimize adverse effects and maximize efficacy.

Metabolic Pathways

m-PEG12-amine is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its function. In ADCs, m-PEG12-amine is metabolized by cellular enzymes, leading to the release of the cytotoxic drug within the target cells . In PROTACs, it interacts with the ubiquitin-proteasome system, promoting the degradation of target proteins . These interactions are essential for the therapeutic action of m-PEG12-amine in different contexts.

Transport and Distribution

m-PEG12-amine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins to facilitate its localization and accumulation in specific cellular compartments . In ADCs, m-PEG12-amine helps deliver the cytotoxic drug to cancer cells, ensuring targeted therapy . In PROTACs, it aids in the distribution of the conjugated molecules to the target proteins .

Subcellular Localization

The subcellular localization of m-PEG12-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . In ADCs, m-PEG12-amine ensures the delivery of the cytotoxic drug to the lysosomes, where it can exert its therapeutic effects . In PROTACs, it facilitates the localization of the target protein to the proteasome for degradation .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKSQCLPULZWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80506-64-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methoxypolyethylene glycol amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)